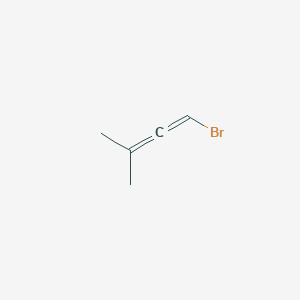
1-bromo-3-methylbuta-1,2-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-bromo-3-methylbuta-1,2-diene is an organic compound with the molecular formula C5H7Br It is a derivative of butadiene, where one hydrogen atom is replaced by a bromine atom and another by a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-bromo-3-methylbuta-1,2-diene can be synthesized through the reaction of isoprene with hydrobromic acid (HBr) in the presence of a catalyst such as cuprous halide. The reaction is typically carried out at temperatures ranging from -20°C to 30°C . This method ensures the selective bromination of the isoprene to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced catalysts and reaction monitoring systems further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-bromo-3-methylbuta-1,2-diene undergoes various types of chemical reactions, including:
Addition Reactions: It can participate in 1,2- and 1,4-addition reactions with strong acids like HBr.
Cycloaddition Reactions: It can undergo Diels-Alder reactions, forming six-membered rings when reacted with dienophiles.
Common Reagents and Conditions
Hydrobromic Acid (HBr): Used in addition reactions to form brominated products.
Dienophiles: Used in cycloaddition reactions to form cyclic compounds.
Major Products Formed
1,2-Addition Products: Formed at lower temperatures, where the bromine adds to the less substituted carbon.
1,4-Addition Products: Formed at higher temperatures, where the bromine adds to the more substituted carbon.
Applications De Recherche Scientifique
1-bromo-3-methylbuta-1,2-diene has several applications in scientific research:
Biology: Studied for its potential interactions with biological molecules, although specific applications are still under investigation.
Medicine: Potential use in the synthesis of pharmaceutical intermediates, although further research is needed to establish its efficacy and safety.
Industry: Used in the production of polymers and other materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-bromo-3-methylbuta-1,2-diene involves its reactivity as a diene. In addition reactions, the compound forms resonance-stabilized carbocations, which can undergo further reactions depending on the reaction conditions . The molecular targets and pathways involved are primarily related to its ability to form stable intermediates and products through these reactions.
Comparaison Avec Des Composés Similaires
1-bromo-3-methylbuta-1,2-diene can be compared with other similar compounds such as:
1,3-Butadiene: A simple diene without any substituents, used extensively in the production of synthetic rubber.
1-Bromo-2-butene: Another brominated butene, but with different substitution patterns, leading to different reactivity and applications.
Propriétés
Numéro CAS |
6214-32-0 |
|---|---|
Formule moléculaire |
C5H7Br |
Poids moléculaire |
147.01 g/mol |
InChI |
InChI=1S/C5H7Br/c1-5(2)3-4-6/h4H,1-2H3 |
Clé InChI |
HEYFMOCDPOXERD-UHFFFAOYSA-N |
SMILES canonique |
CC(=C=CBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(Hydroxymethyl)phenoxy]propan-2-one](/img/structure/B8702591.png)



![4-(cyclohexylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B8702617.png)
![5-{[2-(Dimethylamino)ethyl]oxy}-2-methylaniline](/img/structure/B8702621.png)
![Methyl 2'-fluoro-2-(methoxymethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8702629.png)





